Carboxylesterase Inhibition Profile
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde exhibits measurable inhibition of human carboxylesterases (CE1 and CE2), with IC50 values of 22.4 µM for CE1 and 5.61 µM for CE2, as determined in human liver microsome assays [1]. This specific inhibition profile, particularly the 4-fold selectivity for CE2 over CE1, distinguishes it from closely related thiazole derivatives that may show divergent selectivity or potency. While direct comparator data for this exact enzyme panel is unavailable for analogs like the 4-chlorophenyl or 4-bromophenyl derivatives, the observed values provide a quantitative baseline for assessing its utility in studies involving ester prodrug activation or detoxification pathways [2].
| Evidence Dimension | Inhibition of Carboxylesterase 2 (CE2) Activity |
|---|---|
| Target Compound Data | IC50 = 5.61 µM |
| Comparator Or Baseline | Class Baseline: Thiazole derivatives typically show variable CE inhibition; specific comparator data not identified. |
| Quantified Difference | Not applicable; target compound data establishes a benchmark for future comparisons. |
| Conditions | Assay: Human liver microsomes, substrate: fluorescein diacetate, 10 min preincubation. IC50 values derived from ChEMBL-curated data in BindingDB [1]. |
Why This Matters
This data provides a critical quantitative benchmark for medicinal chemists evaluating thiazole-based inhibitors of carboxylesterases, a key enzyme class in prodrug metabolism and detoxification.
- [1] BindingDB. (n.d.). BDBM50058817 CHEMBL1271483. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50058817 View Source
- [2] Kurt, B. Z., Gazioglu, I., Sonmez, F., & Kucukislamoglu, M. (2015). Synthesis, antioxidant and anticholinesterase activities of novel coumarylthiazole derivatives. Bioorganic Chemistry, 59, 80-90. https://doi.org/10.1016/j.bioorg.2015.02.002 View Source
